

Application Notes and Protocols: Diisopropylcarbinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dimethyl-3-pentanol**

Cat. No.: **B146734**

[Get Quote](#)

Version: 1.0

Introduction

Diisopropylcarbinol, also known as **2,4-Dimethyl-3-pentanol**, is a secondary alcohol with a range of existing and potential industrial applications. Its chemical structure, featuring two isopropyl groups attached to a central carbinol unit, imparts unique solubility and reactivity characteristics. These properties make it a valuable intermediate in organic synthesis and a functional ingredient in various formulations. This document provides an overview of the industrial applications of Diisopropylcarbinol, supported by experimental protocols and key data.

Physicochemical Properties

A summary of the key physical and chemical properties of Diisopropylcarbinol is presented in Table 1. This data is essential for its handling, storage, and application in various industrial processes.

Table 1: Physicochemical Properties of Diisopropylcarbinol

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ O	[1]
Molecular Weight	116.20 g/mol	[2]
CAS Number	600-36-2	[3]
Appearance	Colorless to almost colorless clear liquid	[2] [3]
Odor	Mild, fruity	[3] [4]
Density	0.829 g/mL at 25 °C	[1]
Boiling Point	139-140 °C	[1]
Melting Point	-70 °C	[1]
Flash Point	37.22 °C (99.00 °F)	[5]
Water Solubility	32.4 g/L at 20 °C	[1]
Refractive Index (n _{20/D})	1.4240-1.4260	[2]

Industrial Applications

Diisopropylcarbinol has demonstrated utility across several industrial sectors, primarily due to its properties as a solvent and a chemical intermediate.

Solvent Applications

Diisopropylcarbinol is utilized as an industrial solvent in various sectors, including pharmaceuticals, paints, and coatings^[3]. Its ability to dissolve a range of substances makes it effective in processes such as extraction, cleaning, and formulation^[3]. It exhibits moderate solubility in water and excellent solubility in nonpolar organic solvents like hexane and toluene^[6].

Intermediate for Synthesis

Diisopropylcarbinol serves as a crucial building block in the synthesis of a variety of specialty chemicals.

- **Fragrances and Flavors:** It is a key intermediate in the synthesis of complex aroma profiles for perfumes and food products[2][4].
- **Plasticizers and Lubricants:** The compound finds application in the production of plasticizers and lubricants, where it contributes to improved flexibility and performance[2].
- **Coatings and Adhesives:** It is used in the development of specialty chemicals for coatings and adhesives, allowing for tailored properties[2].
- **Pharmaceutical Intermediates:** Diisopropylcarbinol is recognized as a pharmaceutical synthesis intermediate[1].

Reagent in Organic Reactions

Specific laboratory-scale applications of Diisopropylcarbinol have been documented:

- **Proton Source:** It has been used as a proton source in the diastereoselective coupling with 2-substituted acrylate derivatives[7].
- **Polymerization:** It was utilized in the polymerization of 1,1'-(1,3-phenylene) diethanol and diisopropyl adipate[7].

Experimental Protocols

Synthesis of Diisopropylcarbinol via Hydrogenation of Ketone

This protocol describes a general procedure for the synthesis of Diisopropylcarbinol by the hydrogenation of 2,4-dimethyl-3-pentanone.

Materials:

- 2,4-dimethyl-3-pentanone
- Cobalt catalyst (e.g., LNHC/CoCl₂)
- Base (e.g., Potassium Hydroxide)

- Solvent (e.g., Tetrahydrofuran)
- Hydrogen gas
- Inert gas (Argon)
- Biphenyl (internal standard for GC analysis)
- Mesitylene (internal standard for NMR analysis)
- Silica for flash column chromatography

Equipment:

- Glove box
- 4 mL vial with magnetic stir bar
- Parr Instruments autoclave
- Gas chromatograph (GC)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Flash column chromatography setup

Procedure:

- Inside an argon-filled glove box, weigh the cobalt catalyst and the base into a 4 mL vial containing a magnetic stir bar.
- Add the solvent to the vial and shake for 30 seconds.
- Add the 2,4-dimethyl-3-pentanone (carbonyl substrate) to the vial.
- Place the vial inside a Parr Instruments autoclave. Seal the autoclave and remove it from the glove box.
- Purge the autoclave with hydrogen gas.

- Heat the autoclave to the desired reaction temperature (e.g., 20°C) and pressure (e.g., 22502.3 Torr)[8].
- Allow the reaction to proceed for 16 hours with stirring[8].
- After 16 hours, cool the autoclave to 0 °C before carefully releasing the hydrogen gas.
- For quantitative analysis, add a known amount of biphenyl as an internal standard for GC analysis or mesitylene for NMR analysis.
- Filter the organic layer and dilute for GC and/or NMR analysis to determine yield and stereoselectivity.
- Purify the product (Diisopropylcarbinol) using flash column chromatography[8].

Quantitative Data Example from Literature:

Substrate	Catalyst	Base	Solvent	Temp. (°C)	Pressure (Torr)	Time (h)	Yield (%)
2,4-dimethyl-3-pentanone	$\text{C}_{28}\text{H}_{35}\text{Cl}$ $\text{CoN}_5^+\text{Cl}^-$	KOH	THF	20	22502.3	16	97

Table adapted from a general procedure, specific conditions for Diisopropylcarbinol synthesis may vary[8].

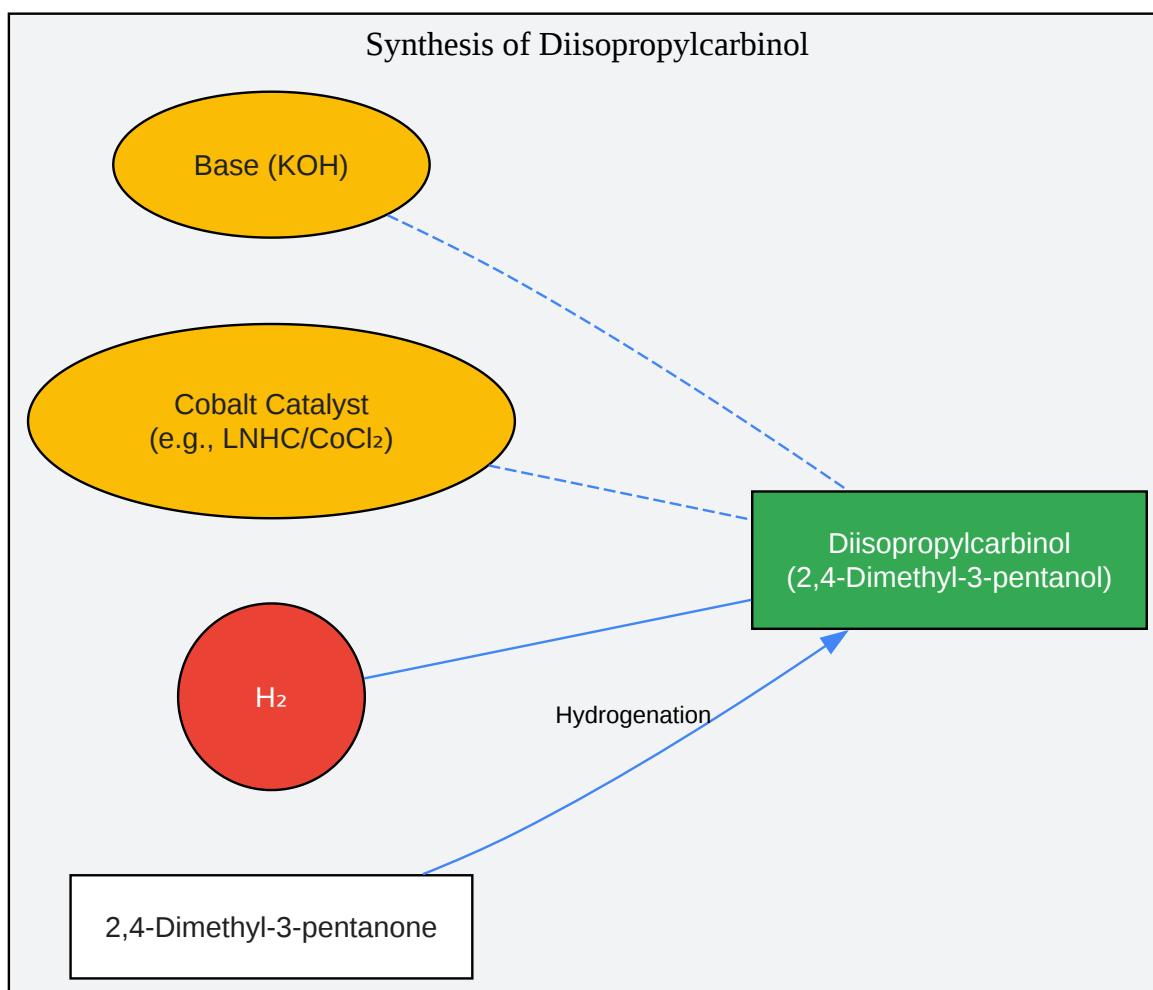
Conversion of Diisopropylcarbinol to 3-chloro-2,4-dimethylpentane

This protocol outlines the conversion of Diisopropylcarbinol to an alkyl halide using Lucas reagent (concentrated HCl and ZnCl_2).

Materials:

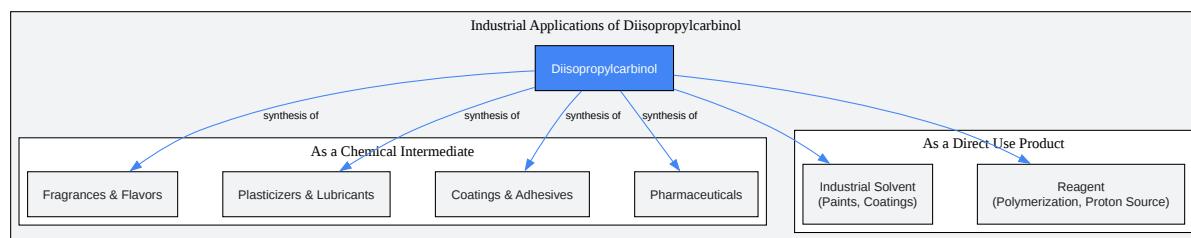
- **2,4-dimethyl-3-pentanol** (Diisopropylcarbinol)
- Lucas reagent (ZnCl₂ in concentrated HCl)
- Boiling chips
- Water
- Sodium sulfate (anhydrous)

Equipment:

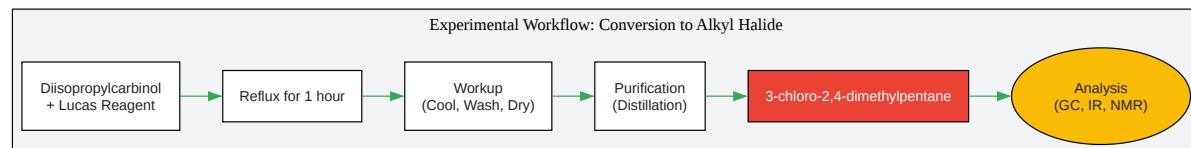

- Round bottom flask
- West condenser
- Heating mantle
- Separatory funnel
- Gravity filtration setup
- Distillation apparatus
- GC, IR, and NMR instruments for analysis

Procedure:

- To a round bottom flask, add 6 mL (0.052 mol) of **2,4-dimethyl-3-pentanol** and a few boiling chips[9].
- While swirling the flask, add approximately 22 mL of Lucas reagent[9].
- Connect a West condenser to the reaction flask and heat the mixture under reflux for one hour[9].
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.


- Wash the mixture with 30 mL of water and separate the aqueous layer[9].
- Dry the organic layer with anhydrous sodium sulfate.
- Filter the dried organic layer by gravity filtration to remove the sodium sulfate.
- Purify the product by distillation, collecting the fraction that boils above 139 °C (the boiling point of the starting material)[9].
- Obtain GC, IR, and ^1H NMR spectra to confirm the structure and purity of the 3-chloro-2,4-dimethylpentane product[9].

Visualizations



[Click to download full resolution via product page](#)

Caption: Synthesis of Diisopropylcarbinol.

[Click to download full resolution via product page](#)

Caption: Industrial Applications Overview.

[Click to download full resolution via product page](#)

Caption: Conversion of Diisopropylcarbinol.

Safety Information

Diisopropylcarbinol is a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and respiratory system irritation, with a risk of serious eye damage. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area, away from sources of ignition[1][10]. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2,4-Dimethyl-3-pentanol [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4-dimethyl-3-pentanol, 600-36-2 [thegoodsentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2,4-Dimethyl-3-pentanol | 600-36-2 [chemicalbook.com]
- 8. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Diisopropylcarbinol(600-36-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Diisopropylcarbinol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146734#industrial-applications-of-diisopropylcarbinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com